1,4-Bis[(5-chloro-2-methoxyphenyl)sulfonyl]-1,4-diazepane
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Overview
Description
1,4-Bis[(5-chloro-2-methoxyphenyl)sulfonyl]-1,4-diazepane is a synthetic organic compound characterized by its unique diazepane ring structure substituted with 5-chloro-2-methoxyphenyl sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[(5-chloro-2-methoxyphenyl)sulfonyl]-1,4-diazepane typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis[(5-chloro-2-methoxyphenyl)sulfonyl]-1,4-diazepane undergoes various chemical reactions, including:
Substitution Reactions: Electrophilic aromatic substitution reactions are common due to the presence of the aromatic rings.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the sulfonyl groups.
Common Reagents and Conditions
Substitution Reactions: Typically involve reagents such as halogens and Lewis acids under controlled temperature conditions.
Oxidation and Reduction: Common reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can yield various substituted derivatives of the original compound .
Scientific Research Applications
1,4-Bis[(5-chloro-2-methoxyphenyl)sulfonyl]-1,4-diazepane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1,4-Bis[(5-chloro-2-methoxyphenyl)sulfonyl]-1,4-diazepane involves its interaction with specific molecular targets. The compound’s sulfonyl groups can form strong interactions with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The diazepane ring structure may also contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(5-chloro-2-methoxybenzoyl)piperazine: Similar in structure but with a piperazine ring instead of a diazepane ring.
Quinolinyl-pyrazoles: Share some structural similarities and are used in similar applications.
Uniqueness
1,4-Bis[(5-chloro-2-methoxyphenyl)sulfonyl]-1,4-diazepane is unique due to its specific diazepane ring structure, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C19H22Cl2N2O6S2 |
---|---|
Molecular Weight |
509.4 g/mol |
IUPAC Name |
1,4-bis[(5-chloro-2-methoxyphenyl)sulfonyl]-1,4-diazepane |
InChI |
InChI=1S/C19H22Cl2N2O6S2/c1-28-16-6-4-14(20)12-18(16)30(24,25)22-8-3-9-23(11-10-22)31(26,27)19-13-15(21)5-7-17(19)29-2/h4-7,12-13H,3,8-11H2,1-2H3 |
InChI Key |
VKXVFNRURSIKQD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)Cl)OC |
Origin of Product |
United States |
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